molecular formula C10H10ClF3 B6312595 2-Chloro-4-(trifluoromethyl)mesitylene CAS No. 1357626-78-8

2-Chloro-4-(trifluoromethyl)mesitylene

Cat. No. B6312595
CAS RN: 1357626-78-8
M. Wt: 222.63 g/mol
InChI Key: VIRVMVFBFJNSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(trifluoromethyl)mesitylene, also known as CF3-Mes, is an important organofluorine compound with a wide range of applications in organic synthesis and scientific research. It is used as a reagent in organic synthesis and as a building block for the synthesis of other organofluorine compounds. CF3-Mes is also used as a catalyst in various reactions, and has been found to possess interesting properties in terms of its structure and reactivity.

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)mesitylene has been used in a variety of scientific research applications, including the synthesis of novel organofluorine compounds, the synthesis of fluorinated polymers, and the study of its reactivity and structure. It has also been used in the study of the mechanism of action of certain enzymes, and as a model compound for the development of new catalysts.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)mesitylene is not fully understood, but it is believed to involve a combination of electron-withdrawing and electron-donating effects. Electron-withdrawing effects are caused by the presence of the trifluoromethyl group, which withdraws electrons from the mesitylene ring, resulting in increased reactivity and altered reactivity patterns. Electron-donating effects, on the other hand, are caused by the presence of the chlorine atom, which donates electrons to the mesitylene ring, resulting in decreased reactivity and altered reactivity patterns.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(trifluoromethyl)mesitylene are not well-understood, but it is believed to be relatively non-toxic. It has been shown to have minimal effects on the human body, and it is not believed to be a carcinogen.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(trifluoromethyl)mesitylene has several advantages for use in lab experiments. It is relatively non-toxic, so it is safe to handle and store. It is also relatively inexpensive and easy to obtain. Additionally, its reactivity is relatively easy to control, making it well-suited for use in a variety of synthetic reactions. However, it does have some limitations. It is not soluble in water, so it must be handled and stored in anhydrous conditions. Additionally, it is highly reactive and can react with other compounds, so it must be handled carefully.

Future Directions

The potential future directions for 2-Chloro-4-(trifluoromethyl)mesitylene are numerous. It could be used to synthesize novel organofluorine compounds, as well as to develop new catalysts and study the mechanism of action of certain enzymes. It could also be used in the synthesis of fluorinated polymers and in the study of its structure and reactivity. Additionally, it could be used to develop new methods for the synthesis of other organofluorine compounds.

Synthesis Methods

2-Chloro-4-(trifluoromethyl)mesitylene can be synthesized using a variety of methods, including the reaction of mesitylene with trifluoromethanesulfonic anhydride (TFMS) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds by the addition of the TFMS to the mesitylene ring, followed by the substitution of the chlorine atom for the hydrogen atom. The product is then isolated and purified by distillation or chromatography.

properties

IUPAC Name

2-chloro-1,3,5-trimethyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3/c1-5-4-6(2)9(11)7(3)8(5)10(12,13)14/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRVMVFBFJNSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(F)(F)F)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)mesitylene

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